
(S)-Crizotinib Efficacy: A Statistical and
Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S)-Crizotinib

Cat. No.: B610752 Get Quote

A Note on Stereochemistry: The clinically approved and marketed form of Crizotinib is the (R)-

enantiomer, which is the active form that inhibits key tyrosine kinases.[1] While the (S)-

enantiomer exists, clinical efficacy data is not available for this specific stereoisomer. This

guide, therefore, provides a statistical analysis of the efficacy of Crizotinib (the (R)-enantiomer)

in its approved indications, comparing it with other therapeutic alternatives.

Crizotinib is a first-in-class tyrosine kinase inhibitor (TKI) that has demonstrated significant

efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic

alterations.[2][3] It primarily targets the Anaplastic Lymphoma Kinase (ALK), ROS1, and

Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinases.[4][5] This guide provides

a detailed statistical analysis of Crizotinib's efficacy data from pivotal clinical trials and

compares its performance against other available therapies for ALK-positive and ROS1-positive

NSCLC.

Comparative Efficacy of Crizotinib in ALK-Positive
NSCLC
Crizotinib has been extensively studied in patients with ALK-positive advanced NSCLC,

demonstrating superiority over standard chemotherapy in both first-line and previously treated

patient populations.[6][7] However, next-generation ALK inhibitors have since shown improved

efficacy, particularly in terms of progression-free survival (PFS).[6][8]
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Table 1: Crizotinib vs. Chemotherapy and Next-Generation ALK Inhibitors in First-Line ALK-

Positive NSCLC

Treatment Arm

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

Hazard Ratio
(HR) for PFS

Clinical Trial

Crizotinib 10.9 months 74%
0.45 (vs.

Chemotherapy)

PROFILE

1014[9]

Chemotherapy 7.0 months 45% -
PROFILE

1014[9]

Alectinib Not Reached 82.9%
0.47 (vs.

Crizotinib)
ALEX[10]

Brigatinib Not Reached 71%
0.49 (vs.

Crizotinib)
ALTA-1L[11]

Lorlatinib
Not Reached

(60% at 5 years)
78%

0.28 (vs.

Crizotinib)
CROWN[12]

Table 2: Crizotinib vs. Chemotherapy in Previously Treated ALK-Positive NSCLC

Treatment Arm

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

Hazard Ratio
(HR) for PFS

Clinical Trial

Crizotinib 7.7 months 65% 0.49
PROFILE

1007[9][13]

Chemotherapy

(Pemetrexed or

Docetaxel)

3.0 months 20% -
PROFILE

1007[9][13]
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Comparative Efficacy of Crizotinib in ROS1-Positive
NSCLC
Crizotinib has also shown potent antitumor activity in patients with ROS1-rearranged NSCLC.

[9] Comparative data with other ROS1 inhibitors like Entrectinib and Repotrectinib are

emerging.

Table 3: Efficacy of Crizotinib and Other Inhibitors in ROS1-Positive NSCLC

Treatment

Median
Progression-
Free Survival
(PFS)

Objective
Response
Rate (ORR)

Intracranial
ORR

Clinical
Trial/Data
Source

Crizotinib 19.3 months 72% 55%
PROFILE

1001[9][14]

Entrectinib 19.0 months 77% 55%

Integrated

analysis

(STARTRK-1,

STARTRK-2,

ALKA-372-001)

[15]

Repotrectinib 35.7 months 79% 89% TRIDENT-1[16]

Ceritinib 19.3 months 67% 25%

Phase 2 Trial

(NCT01964157)

[15]

Lorlatinib (TKI-

naïve)
Not Reported 62% Not Reported

Phase 1/2 Trial

(NCT01970865)

[15]

Experimental Protocols
PROFILE 1014: First-Line Crizotinib vs. Chemotherapy
in ALK-Positive NSCLC
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Study Design: A Phase 3, randomized, open-label, global clinical trial.[7]

Patient Population: Previously untreated patients with advanced non-squamous NSCLC with

ALK rearrangement.

Intervention: Patients were randomized to receive either Crizotinib (250 mg orally twice daily)

or standard platinum-based chemotherapy (Pemetrexed plus Cisplatin or Carboplatin) for up

to six cycles.

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.

PROFILE 1007: Second-Line Crizotinib vs.
Chemotherapy in ALK-Positive NSCLC

Study Design: A Phase 3, randomized, open-label clinical trial.[13]

Patient Population: Patients with ALK-positive lung cancer who had already been treated

with one prior platinum-based chemotherapy regimen.

Intervention: Patients were randomized to receive either Crizotinib (250 mg orally twice daily)

or standard chemotherapy with either Pemetrexed or Docetaxel.[13] Patients in the

chemotherapy arm were permitted to cross over to the Crizotinib arm upon disease

progression.[13]

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and patient-

reported outcomes.

Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways targeted by Crizotinib and a typical

workflow for a clinical trial evaluating a targeted therapy.
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Caption: ALK signaling pathway and the inhibitory action of Crizotinib.
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Caption: ROS1 signaling pathway and the inhibitory action of Crizotinib.

Patient Screening
(ALK/ROS1 Positive NSCLC)

Informed Consent

Randomization

Treatment Arm A
(e.g., Crizotinib)

Treatment Arm B
(e.g., Chemotherapy)

Treatment Administration

Tumor Assessment
(e.g., RECIST criteria)

Data Analysis
(PFS, ORR, OS)

Follow-Up

Click to download full resolution via product page

Caption: Generalized workflow for a randomized clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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